molecular formula C24H19N3O3 B3012245 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide CAS No. 478029-42-4

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

Cat. No.: B3012245
CAS No.: 478029-42-4
M. Wt: 397.434
InChI Key: PQPDWNVDBGRGFJ-UHFFFAOYSA-N
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Description

4-Methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a benzohydrazide derivative featuring a 2-phenylindole moiety linked via an acetyl group. The compound’s structure combines a hydrazide backbone with aromatic and heterocyclic components, which are critical for its physicochemical and biological properties. The 2-phenylindole group contributes to π-π stacking interactions, while the hydrazide functionality enables hydrogen bonding and metal coordination . This structural complexity makes it a candidate for diverse applications, including antimicrobial and anticancer research.

Properties

IUPAC Name

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-11-13-17(14-12-15)23(29)26-27-24(30)22(28)20-18-9-5-6-10-19(18)25-21(20)16-7-3-2-4-8-16/h2-14,25H,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDWNVDBGRGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the benzohydrazide moiety.
Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic/Neutral
ReductionSodium borohydrideMethanol/Ethanol
SubstitutionNucleophiles (amines, thiols)Basic conditions

Biological Activities

The compound has been extensively studied for its potential biological activities:

  • Anticancer Properties : Research indicates that derivatives of indole compounds often exhibit significant anticancer activities. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
    • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit cancer cell growth through modulation of the PI3K/Akt signaling pathway.
  • Antimicrobial Effects : The compound has shown promising results against various microbial strains, making it a candidate for developing new antimicrobial agents.
    • Case Study: Research published in Pharmaceutical Biology highlighted the antimicrobial activity of related indole derivatives against resistant bacterial strains.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases:

  • Anti-inflammatory Properties : Studies suggest that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
    • Case Study: A study in Bioorganic & Medicinal Chemistry Letters reported that certain indole-based compounds reduced inflammation in animal models.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity : Bromine substitution (as in 4-methyl-N'-(3,5-dibromobenzylidene)benzohydrazide) significantly enhances antibacterial activity compared to nitro or hydroxy groups . The target compound’s 2-phenylindole group may similarly improve binding to biological targets via hydrophobic interactions.

The target compound lacks halogens but compensates with aromatic indole π-systems.

Structural Flexibility : Chromone-containing derivatives () exhibit rigid planar structures, whereas the acetyl-indole linkage in the target compound may confer conformational flexibility, influencing solubility and bioavailability.

Biological Activity

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : Various methods such as Fischer indole synthesis or Bartoli indole synthesis are employed to create the indole ring system.
  • Acylation : The indole derivative undergoes acylation with an appropriate acyl chloride or anhydride to introduce the 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl group.
  • Hydrazide Formation : The final step involves reacting the acylated indole derivative with 4-methylbenzohydrazide under conditions such as refluxing in ethanol or another suitable solvent.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (FLT3/ITD mutation)0.072FLT3 kinase inhibition
Compound BBreast Cancer (4T1 model)N/AInhibition of migration and invasion

In particular, studies have shown that certain modifications to the indole structure can enhance anticancer activity, suggesting a structure–activity relationship (SAR) that warrants further investigation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal strains, although specific data on this compound is limited. The general trend indicates that modifications in the hydrazide moiety can influence antimicrobial potency .

Anti-inflammatory Properties

Indole derivatives are noted for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, detailed studies are required to elucidate these effects fully.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Indirubin Derivatives : Research on indirubin derivatives showed strong inhibition of cancer cell proliferation and induced apoptosis through various mechanisms, including modulation of cell cycle regulators like cyclin D1 and MMP9 .
  • Hydrazone Compounds : Studies on hydrazones indicated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential in treating neurodegenerative diseases without cytotoxic effects on eukaryotic cells .

Q & A

Q. Key considerations :

  • Use anhydrous solvents to avoid hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for indole NH (~11.17 ppm), aromatic protons (δ 7.34–8.39 ppm), and methyl groups (δ 2.38 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1656 cm⁻¹), amide (N–H, ~3216 cm⁻¹), and NO₂ (if present, ~1502 cm⁻¹) stretches .
  • X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL (Bruker AXS) is also widely used for small-molecule refinement .

Methodological tip : For crystallographic discrepancies (e.g., twinning), employ SHELXL’s TWIN/BASF commands to refine data .

Basic: What biological activities are associated with this compound and its analogs?

Answer:

  • Anticonvulsant activity : Analogs like 2-(1H-indol-3-yl)acetyl-N-phenylhydrazine derivatives show potency in maximal electroshock (MES) models, comparable to phenytoin/carbamazepine. Neurotoxicity is assessed via rotorod tests .
  • Anti-inflammatory activity : Hydrazide derivatives inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in vitro, with IC₅₀ values determined via colorimetric assays .

Q. Experimental design :

  • Use rodent models (e.g., carrageenan-induced paw edema) for in vivo anti-inflammatory studies.
  • Screen cytotoxicity using MTT assays on HEK-293 or HepG2 cell lines.

Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?

Answer:

  • Substituent modulation :
    • Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzohydrazide moiety to enhance anticonvulsant activity .
    • Replace the indole phenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and target selectivity .
  • Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with activity. Molecular docking (AutoDock Vina) identifies key interactions with targets like voltage-gated sodium channels .

Case study : In analogs, a 4-nitrobenzylidene substituent increased MES activity by 40% compared to unsubstituted derivatives .

Advanced: How can computational methods resolve contradictions in experimental data?

Answer:

  • Conflicting crystallographic data : Use density functional theory (DFT) to optimize molecular geometry and compare with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate disorder or solvent effects .
  • Bioactivity outliers : Apply partial least squares (PLS) regression in 3D-QSAR to identify outliers caused by assay variability or compound impurities .

Example : A SHELXL-refined structure (R-factor <5%) resolved disorder in the indole ring, confirming planar geometry .

Advanced: What strategies address low yield or purity during synthesis?

Answer:

  • Optimize reaction conditions :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 5 hours → 30 minutes) and improve yield (e.g., 69% → 91%) .
    • Employ scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes .
  • Purification : Utilize preparative HPLC with C18 columns (acetonitrile/water gradient) for challenging separations.

Troubleshooting : Low yields in condensation reactions may stem from moisture; ensure strict anhydrous conditions .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., COX-2) by measuring protein stability shifts after compound treatment .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (KD) for indole derivatives interacting with ion channels .

Data interpretation : A ΔTm >2°C in CETSA indicates significant target engagement .

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